2-(6-ethyl-1H-indol-3-yl)-ethylamine
Description
2-(6-Ethyl-1H-indol-3-yl)-ethylamine is a substituted tryptamine derivative characterized by an ethyl group at the 6-position of the indole ring and an ethylamine side chain at the 3-position.
Properties
CAS No. |
4765-25-7 |
|---|---|
Molecular Formula |
C12H16N2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
2-(6-ethyl-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C12H16N2/c1-2-9-3-4-11-10(5-6-13)8-14-12(11)7-9/h3-4,7-8,14H,2,5-6,13H2,1H3 |
InChI Key |
BDIDXHXHOZSHRX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=CN2)CCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs, their substituents, and molecular properties:
Key Observations :
- Substituent Position : The 6-ethyl group in the target compound may enhance lipophilicity compared to smaller substituents (e.g., methyl) or polar groups (e.g., methoxy). Methoxy substitutions at positions 5 or 6 (e.g., 5-methoxytryptamine and 6-methoxytryptamine ) are associated with altered serotonin receptor affinity.
- Steric Effects : Bulkier substituents (e.g., benzyl at N1 ) may hinder receptor binding compared to alkyl or halogen groups.
Physicochemical Properties
- Methoxy groups introduce polarity, reducing lipophilicity .
- Acid-Base Behavior: The ethylamine side chain (pKa ~9-10) remains protonated at physiological pH, critical for receptor interactions.
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